![molecular formula C15H20N2O2 B5820639 N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5820639.png)
N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide, also known as CXB, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CXB belongs to the class of compounds known as carboxamides and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The mechanism of action of N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that play a crucial role in inflammation and pain. N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide also inhibits the production of inflammatory cytokines such as TNF-α and IL-1β. N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide has been found to have a selective COX-2 inhibitory effect, which reduces the risk of gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
Biochemical and Physiological Effects:
N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide has been found to exhibit anti-inflammatory, analgesic, and antitumor effects. N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide inhibits the production of inflammatory cytokines such as TNF-α and IL-1β, which reduces inflammation and pain. N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide also inhibits the growth and proliferation of cancer cells, which makes it a potential anticancer agent. N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide has been found to have a selective COX-2 inhibitory effect, which reduces the risk of gastrointestinal side effects associated with NSAIDs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide is its selective COX-2 inhibitory effect, which reduces the risk of gastrointestinal side effects associated with NSAIDs. N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide has also been found to exhibit antitumor effects, which makes it a potential anticancer agent. However, one of the limitations of N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide is its low solubility in water, which makes it difficult to administer in vivo. N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide also has a relatively short half-life, which limits its therapeutic efficacy.
Direcciones Futuras
There are several future directions for N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide research. One direction is to improve its solubility and bioavailability to increase its therapeutic efficacy. Another direction is to study its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide has also been found to exhibit antiviral effects, which makes it a potential antiviral agent. Therefore, studying its potential antiviral applications is another future direction. Lastly, studying the mechanism of action of N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide in more detail can provide insights into its potential therapeutic applications.
Conclusion:
In conclusion, N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide is a small molecule drug that has been extensively studied for its potential therapeutic applications. N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide exhibits anti-inflammatory, analgesic, and antitumor effects by inhibiting the production of inflammatory cytokines and COX-2. N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide has several advantages such as its selective COX-2 inhibitory effect and antitumor effects, but also has limitations such as low solubility and short half-life. There are several future directions for N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide research, which can provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide involves the reaction of 2-cyclohexylacetic acid with 4-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with N-hydroxysuccinimide (NHS) and triethylamine (TEA) to form the final product, N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide. The overall yield of N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide synthesis is around 60%.
Aplicaciones Científicas De Investigación
N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide has been extensively studied for its potential therapeutic applications. N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-1β. N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide has also been found to have antitumor effects by inhibiting the growth and proliferation of cancer cells. N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide has been studied in various animal models of diseases such as rheumatoid arthritis, osteoarthritis, and cancer.
Propiedades
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c16-15(13-9-5-2-6-10-13)17-19-14(18)11-12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMIHGCMPZLCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/C2=CC=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

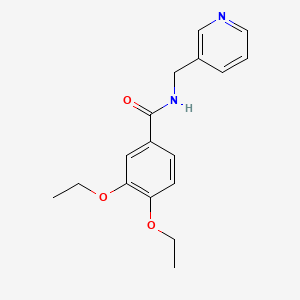
![3-(4-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5820567.png)
![3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5820571.png)
![[(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid](/img/structure/B5820573.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5820581.png)
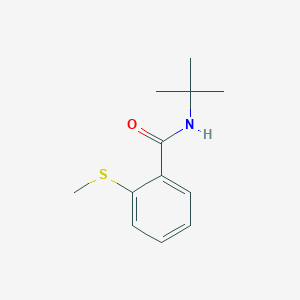
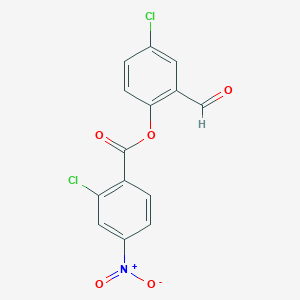
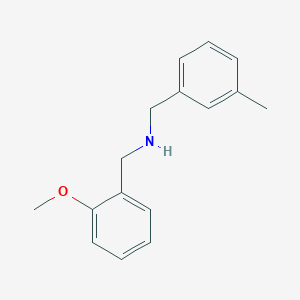
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820624.png)
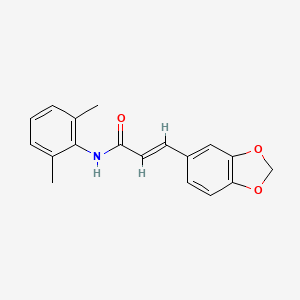
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5820633.png)
![2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5820637.png)
![N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5820643.png)
